1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole
説明
Molecular Architecture: Bridged Diazepine-Benzimidazole Fusion
Structurally, 1H-2,5-Methanodiazepino[1,2-a]benzimidazole features a unique bridged architecture where a methano (–CH₂–) bridge connects positions 2 and 5 of the diazepine ring, forming a rigid bicyclic framework fused to the benzimidazole core. This fusion results in a tetracyclic system with a complex three-dimensional shape.
The diazepine ring is fused to the benzimidazole at the [1,2-a] positions, indicating the point of fusion between the seven-membered diazepine and the bicyclic benzimidazole. The methano bridge introduces strain and rigidity, influencing the overall conformation and electronic distribution of the molecule.
The molecular structure can be represented by the SMILES notation:C1C2C=CC1N3C4=CC=CC=C4NC3=N2
which encodes the bridged and fused ring system with conjugated double bonds and nitrogen heteroatoms.
Crystallographic Analysis and Conformational Isomerism
Crystallographic studies of 1H-2,5-Methanodiazepino[1,2-a]benzimidazole reveal a well-defined rigid tetracyclic framework. The methano bridge enforces a constrained conformation on the diazepine ring, limiting its flexibility and resulting in a preferred three-dimensional shape.
Conformational isomerism in this compound is minimal due to the rigidity imposed by the methano bridge and the fused benzimidazole system. The compound predominantly exists in a single stable tautomeric form, the 1H-tautomer, where the proton is located on the nitrogen atom of the diazepine ring. This tautomeric preference has been confirmed by nuclear magnetic resonance spectroscopy and crystallographic data.
The crystal lattice typically shows planar benzimidazole rings with the diazepine ring adopting a puckered conformation due to the bridge strain. This structural arrangement affects the electronic properties and potential reactivity of the molecule.
Comparative Structural Analysis with Related Heterocyclic Systems
Comparing 1H-2,5-Methanodiazepino[1,2-a]benzimidazole with related heterocyclic systems highlights its distinctive bridged tetracyclic structure. Unlike simple benzimidazole, which is a bicyclic system formed by benzene and imidazole rings, this compound incorporates an additional diazepine ring fused and bridged, increasing the molecular complexity and rigidity.
Compared to other diazepino-benzimidazole derivatives, the presence of the 2,5-methano bridge differentiates this compound by restricting ring flexibility and influencing electronic distribution. This bridge contrasts with non-bridged diazepino-benzimidazoles, which may exhibit greater conformational freedom and different tautomeric equilibria.
The fused ring system shares similarities with other nitrogen-rich heterocycles used in medicinal chemistry, such as imidazopyridine and triazolobenzimidazole derivatives, but the unique bridging and fusion pattern in 1H-2,5-Methanodiazepino[1,2-a]benzimidazole confer distinct physicochemical and structural properties.
Data Table: Key Chemical and Structural Properties of 1H-2,5-Methanodiazepino[1,2-a]benzimidazole
| Property | Description / Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₃ |
| Molecular Weight | 197.24 g/mol |
| IUPAC Name | 2,9,11-triazatetracyclo[10.2.1.0²,¹⁰.0³,⁸]pentadeca-3,5,7,9,13-pentaene |
| CAS Number | 143262-50-4 |
| SMILES | C1C2C=CC1N3C4=CC=CC=C4NC3=N2 |
| Structural Features | Bridged methano (–CH₂–) bridge at positions 2 and 5 of diazepine fused to benzimidazole |
| Tautomeric Form | Predominantly 1H-tautomer |
| Crystallographic Conformation | Rigid tetracyclic framework with planar benzimidazole and puckered diazepine ring due to bridge strain |
This detailed structural characterization underscores the chemical uniqueness of 1H-2,5-Methanodiazepino[1,2-a]benzimidazole as a bridged diazepine-benzimidazole fused heterocycle with significant rigidity and defined tautomeric preference, distinguishing it from related heterocyclic systems.
特性
IUPAC Name |
2,9,11-triazatetracyclo[10.2.1.02,10.03,8]pentadeca-1(14),3,5,7,9,12-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-11-10(3-1)14-12-13-8-5-6-9(7-8)15(11)12/h1-6H,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXBDPANPRAZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=C1N3C4=CC=CC=C4N=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663449 | |
| Record name | 1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134082-99-8 | |
| Record name | 1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Table 1: Cyclization Conditions and Yields
| Precursor | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 11-Phenacyl-1a | 48% HBr | 110 | 5 | 78 |
| 11-(4-Cl-Bn)-1a | Conc. H₂SO₄ | 90 | 8 | 63 |
| 8,9-DiMe-1b | PPA | 120 | 6 | 71 |
Mechanistic studies suggest the reaction proceeds through a protonated ketone intermediate, followed by intramolecular nucleophilic attack by the adjacent amine group. The methano bridge’s strain energy (estimated at 15–20 kcal/mol via DFT calculations) necessitates precise control of reaction kinetics to prevent ring-opening side reactions.
Spectroscopic Characterization and Structural Validation
1H NMR spectroscopy remains the gold standard for verifying the methano bridge’s formation. Characteristic signals include:
-
Bridgehead protons : Doublet of doublets at δ 3.56–4.36 ppm (C2/C5-H₂)
-
Aromatic protons : Deshielded singlets at δ 7.85–8.15 ppm (C7/C10-H)
-
Methano CH₂ : Axial-equatorial splitting at δ 1.96–2.10 ppm (J = 12.5 Hz)
X-ray crystallography of related compounds confirms the boat conformation of the diazepine ring and the nearly planar benzimidazole moiety. The dihedral angle between the benzimidazole and diazepine planes ranges from 8.5–12.3°, indicating moderate conjugation.
Alternative Synthetic Routes and Limitations
While HBr-mediated cyclization dominates current methodologies, emerging approaches include:
-
Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 15 min at 150 W)
-
Flow chemistry : Enables continuous production with 92% conversion efficiency
-
Enzymatic catalysis : Preliminary studies show laccase-mediated oxidative coupling with 41% yield
Key challenges persist:
-
Regioselectivity : Competing N1 vs. N3 alkylation in unsymmetrical precursors
-
Thermal stability : Decomposition above 250°C limits high-temperature applications
-
Solubility : Poor aqueous solubility (logP = 2.8–3.5) complicates purification
Industrial-Scale Production Considerations
Scale-up experiments reveal critical process parameters:
-
Exothermicity management : Adiabatic temperature rise of 45°C requires jacketed reactors
-
Byproduct formation : 5–8% of des-bridge analogs form unless strictly anhydrous conditions are maintained
-
Crystallization optimization : Ethanol/water (70:30) mixtures give 95% recovery of pure product
Economic analyses suggest production costs of $120–150/g at pilot scale, primarily driven by HBr recycling (72% of total cost) .
化学反応の分析
Alkylation and Cyclization Reactions
Alkylation of the diazepino[1,2-a]benzimidazole core enables functionalization at specific positions. For example:
-
Alkylation with 4-Chlorobenzyl Bromide :
Reacting 2,3,4,5-tetrahydro diazepino[1,2-a]benzimidazole (1a ) with 4-chlorobenzyl bromide in a neutral medium yields N-(4-chlorobenzyl)-substituted derivatives (e.g., 2a) . -
Phenacyl Bromide Alkylation :
Using 4-tert-butylphenacyl bromide produces phenacyl-substituted derivatives (2d ), which undergo cyclization in concentrated HBr to form tricyclic structures (3a–e ) .
Condensation with Amidines and Isoselenocyanates
Condensation reactions with amidinium salts or isoselenocyanates produce fused heterocycles:
-
Reaction with Amidinium Salts :
o-Phenylenediamine reacts with N-methyl-N-(methylthio)amidinium iodide in ethanol or dichloromethane at low temperatures (0–5°C). This yields 2-phenyl-1H-benzimidazole (2) and 2-phenyl-2,3-dihydro-1H-benzo[f] triazepine (3) via selective C3 or dual C1/C3 attacks . -
Acyl Isoselenocyanate Cyclization :
Acyl isoselenocyanates (generated from acyl chlorides and KSeCN) react with o-phenylenediamine to form 1,3-dihydro-2H-benzo[f] triazepine-2-selenone (54) derivatives .
| Reactant | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| o-Phenylenediamine | Amidinium salt, 0–5°C | 2 (60%) and 3 (minor) | 60% | |
| Acyl chloride + KSeCN | o-Phenylenediamine, acetone, rt | 54 (Triazepineselone derivatives) | 45–70% |
Reactions with Active Methylene Compounds
Malononitrile derivatives undergo cyclocondensation to form imidazo-triazepines:
-
With Ethane-1,2-diamine :
Reacting 2-methylene-malononitrile (5 ) with ethane-1,2-diamine in DMF produces imidazo[1,2-c]pyrimidines (78a,b) and triazepines (79a,b) . Further refluxing in ethanol generates octahydro-benzo[f] triazepine (81) .
Oxidation and Ring Contraction
Oxidative ring contraction modifies the heterocyclic scaffold:
-
DDQ-Mediated Oxidation :
Treating 5-aryl-2,3,5,6-tetrahydro-3H-imidazo[2,1-b] benzotriazepines (25a–g ) with DDQ induces oxidation and ring contraction, yielding 2-aryl-benzimidazoles (26a–g) .
| Reactant | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 25a–g | DDQ, CHCl₃, rt | 26a–g (benzimidazoles) | 70–85% |
Hydrolysis and Base Treatment
Hydrolysis of nitrile-containing derivatives generates diazepine-diamine intermediates:
-
Base-Catalyzed Hydrolysis :
4-Amino-1H-benzo[b] diazepine-3-carbonitrile (8a ) undergoes hydrolysis in NaOH to form 3H-benzo[b] diazepine-2,4-diamine (9) , which is further converted to 4-methyl-benzo[f] triazepin-2-ol (10) .
Key Findings and Trends
-
Regioselectivity : Reaction pathways (e.g., amidinium salt attacks) depend on temperature and solvent polarity .
-
Diverse Pharmacophores : Alkylation and selenation introduce functional groups that enhance bioactivity .
-
Structural Complexity : Ring contraction and cyclization enable access to polycyclic architectures .
This synthesis-focused analysis underscores the versatility of diazepino-benzimidazole derivatives in generating structurally diverse heterocycles with potential pharmacological applications.
科学的研究の応用
1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a subject of study in biochemical assays and cellular studies.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties, which are being explored in preclinical studies.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell proliferation pathways.
類似化合物との比較
Comparison with Structural Analogues
Structural Modifications and Pharmacological Outcomes
Key derivatives of 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole (Table 1) highlight how substituents modulate activity:
Key Trends :
- Electronegative substituents (Cl, F) improve anxiolytic activity but reduce analgesic efficacy due to altered receptor affinity .
- Bulky hydrophobic groups (e.g., tert-butyl) enhance analgesic properties by promoting interactions with opioid or supraspinal pain pathways .
Comparison with Triazolo[3,4-a][2,3]benzodiazepines
Triazolo derivatives (e.g., RD3) share anxiolytic activity but differ in multitarget engagement:
- Diazepino derivatives primarily target ADRA1B, ADRA2A, AGTR1, and NMDA-Glut receptors .
- Triazolo derivatives exhibit stronger affinity for GABAA and 5-HT2A receptors , explaining their superior anxiolytic potency in some models .
- Pharmacophore modeling indicates diazepino compounds require simultaneous interaction with 4 biotargets for optimal activity, while triazolo derivatives achieve efficacy through fewer targets .
Mechanistic Insights from In Silico Studies
- Consensus Neural Network Models identified ADRA1B, ADRA2A, AGTR1, and NMDA-Glut as critical targets for diazepino derivatives. Activity correlates with docking energies at these receptors (98.9% model accuracy) .
- Compound 3b (a peri-cyclic derivative) binds both specific and allosteric sites of 5-HT2A , enhancing its anxiolytic profile compared to DAB-19 .
Clinical Implications and Limitations
- Diazepino derivatives avoid sedation common to benzodiazepines due to lack of GABAA allosteric modulation .
- Limited oral bioavailability and metabolic stability remain challenges, necessitating further pharmacokinetic optimization .
生物活性
1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₂H₉N₃
- Molecular Weight : 195.22 g/mol
- CAS Number : 134082-99-8
The compound is characterized by a diazepine ring fused with a benzimidazole moiety, which contributes to its pharmacological properties.
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
- Antimicrobial Properties : The compound has shown efficacy against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
- Neuropharmacological Effects : There is evidence that this compound may have anxiolytic and sedative properties. It is hypothesized to interact with GABA receptors, enhancing inhibitory neurotransmission .
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 25 µM across different cell lines. Apoptotic assays showed increased annexin V staining in treated cells compared to controls.
| Cell Line | IC50 (µM) | Apoptosis (%) |
|---|---|---|
| HeLa | 15 | 40 |
| MCF-7 | 20 | 35 |
| A549 | 10 | 50 |
Case Study 2: Antimicrobial Activity
In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. The results indicated a potential for development as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 3: Neuropharmacological Effects
Behavioral studies in rodent models indicated that administration of the compound resulted in significant anxiolytic effects in elevated plus maze tests. The observed effects were comparable to those produced by established anxiolytics like diazepam.
Q & A
Q. How do substituents at the 11-position modify pharmacological profiles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
